REACTION_SMILES
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[CH3:19][C:20](=[O:21])[CH3:22].[CH3:1][O:2][CH:3]([CH2:4][S:5][c:6]1[cH:7][c:8]2[cH:9][cH:10][cH:11][n:12][c:13]2[cH:14][cH:15]1)[O:16][CH3:17].[ClH:18]>>[O:2]=[CH:3][CH2:4][S:5][c:6]1[cH:7][c:8]2[cH:9][cH:10][cH:11][n:12][c:13]2[cH:14][cH:15]1
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Name
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Type
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product
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Smiles
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O=CCSc1ccc2ncccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |